Sodium triacetoxyborohydride

CAS No.:

Cat. No.: VC14470015

Molecular Formula: C6H10BNaO6

Molecular Weight: 211.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10BNaO6 |

|---|---|

| Molecular Weight | 211.94 g/mol |

| IUPAC Name | sodium;triacetyloxyboranuide |

| Standard InChI | InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1 |

| Standard InChI Key | HHYFEYBWNZJVFQ-UHFFFAOYSA-N |

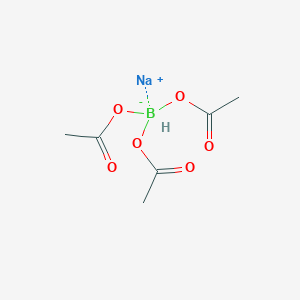

| Canonical SMILES | [BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |

Introduction

Chemical and Physical Properties

Structural Characteristics

Sodium triacetoxyborohydride consists of a borohydride core modified by three acetoxy groups, rendering it less electrophilic than sodium borohydride. This structural modification reduces its reducing strength, enabling selective transformations. The molecular formula is C₆H₁₀BNaO₆, with a molar mass of 211.94 g/mol . Crystallographic studies reveal a tetrahedral geometry around the boron center, stabilized by sodium ion coordination .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.20–1.36 g/cm³ | |

| Melting Point | 110–120°C (decomposition) | |

| Solubility in THF | 120 mg/mL | |

| LD₅₀ (oral, rat) | 500 mg/kg | |

| Assay Purity | ≥96% |

Synthesis and Industrial Production

Laboratory-Scale Preparation

STAB is synthesized via protonolysis of sodium borohydride (NaBH₄) with acetic acid under anhydrous conditions:

This exothermic reaction requires strict temperature control (0–5°C) to prevent decomposition. The product precipitates as a white solid, which is isolated by filtration under inert atmosphere .

Applications in Organic Synthesis

Reductive Amination

STAB excels in reductive amination, converting ketones or aldehydes and amines directly to secondary or tertiary amines. For instance, cyclohexanone and benzylamine react in THF at 25°C to yield N-benzylcyclohexylamine with >90% efficiency . This method avoids the intermediacy of unstable imines, a limitation of stronger reductants like NaBH₄.

Lactamization Reactions

In peptide synthesis, STAB facilitates lactam formation by intramolecular cyclization of keto-amides. A 2022 study demonstrated its utility in constructing macrocyclic antibiotics, achieving 78% yield for a 12-membered ring system .

Reductive Alkylation

STAB enables alkylation of secondary amines using aldehyde-bisulfite adducts. This one-pot methodology streamlines the synthesis of complex amines, such as N,N-dialkylphenethylamines, with minimal byproduct formation .

Comparative Analysis with Related Reductants

Sodium Borohydride (NaBH₄)

While NaBH₄ is cheaper and more potent, it lacks selectivity for aldehydes and reacts violently with protic solvents. STAB’s moderated reactivity allows its use in ethanol or isopropanol, albeit with slower kinetics .

Sodium Cyanoborohydride (NaBH₃CN)

NaBH₃CN tolerates aqueous conditions but introduces toxicity risks due to cyanide release. STAB offers a safer alternative for reactions requiring mild acidity (pH 4–6), though it decomposes in methanol within minutes .

Table 2: Reductant Comparison

| Parameter | STAB | NaBH₄ | NaBH₃CN |

|---|---|---|---|

| Aldehyde Reduction | Yes | Yes | Yes |

| Ketone Reduction | No | Yes | No |

| Solvent Compatibility | THF, DMF | H₂O, EtOH | MeOH, H₂O |

| Toxicity | Low | Low | High (CN⁻) |

Emerging Research and Future Directions

Recent studies explore STAB’s role in asymmetric reductions using chiral auxiliaries. A 2024 report achieved 85% enantiomeric excess in the synthesis of β-amino alcohols via dynamic kinetic resolution . Additionally, modifications to the borohydride core (e.g., fluorinated acetoxy groups) aim to enhance stability in polar aprotic solvents, potentially expanding its utility in flow chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume